Bisperoxo(1,10-phenanthroline)oxovanadate (V), commonly referred to as bpV(phen)(PotassiumHydrate), is a bisperoxovanadium compound that has garnered interest in various scientific fields due to its unique properties and biological activities. The compound is characterized by its ability to inhibit protein tyrosine phosphatases, particularly phosphatase and tensin homolog (PTEN), and activate insulin receptor kinase, making it a valuable tool in biochemical research.
bpV(phen)(PotassiumHydrate) is classified as a vanadium-based compound, specifically a bisperoxo complex. It is often synthesized for research purposes and is available from various chemical suppliers, including VWR International and Cayman Chemical . The compound's molecular formula is , with a molecular weight of approximately 404.29 g/mol .
The synthesis of bpV(phen)(PotassiumHydrate) typically involves the reaction of vanadium compounds with peroxides in the presence of 1,10-phenanthroline. A common method includes:
The synthesis requires precise control over reaction conditions such as temperature, pH, and concentration to maximize yield and purity. The final product is typically characterized by techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm its structure and composition .
The molecular structure of bpV(phen)(PotassiumHydrate) features a central vanadium atom coordinated by two peroxo groups and one 1,10-phenanthroline ligand. The coordination geometry around the vanadium is octahedral, which is typical for transition metal complexes.
These structural details indicate that the compound possesses significant coordination complexity, which contributes to its biological activity .
bpV(phen)(PotassiumHydrate) participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The nature of the products formed depends on the specific reagents and environmental conditions employed during the reactions .
bpV(phen)(PotassiumHydrate) exerts its biological effects primarily through inhibition of protein tyrosine phosphatases.
The inhibitory potency against PTEN has been quantified with an IC₅₀ value of approximately 38 nM, indicating strong activity .
These properties make bpV(phen)(PotassiumHydrate) suitable for various experimental applications in biochemical research .
bpV(phen)(PotassiumHydrate) finds extensive use in scientific research due to its ability to modulate signaling pathways:
bpV(phen) potassium hydrate exhibits potent and selective inhibition against protein tyrosine phosphatases (PTPs), with the highest affinity observed for PTEN (phosphatase and tensin homolog). Biochemical assays establish its half-maximal inhibitory concentration (IC50) for PTEN at 38 nM, significantly lower than for other PTPs. For instance, its potency against PTP-β (IC50 = 343 nM) and PTP-1β (IC50 = 920 nM) is markedly reduced, indicating >10-fold selectivity for PTEN over these isoforms [1] [7]. This selectivity arises from bpV(phen)'s unique bisperoxovanadium structure, which optimizes interactions with the catalytic pocket of PTEN—a tumor suppressor phosphatase that hydrolyzes PIP3 and regulates cell proliferation and survival pathways.
Table 1: Selectivity Profile of bpV(phen) Against Key PTPs
| Phosphatase Target | IC50 (nM) | Biological Significance |
|---|---|---|
| PTEN | 38 | Tumor suppression, PIP3 regulation |
| PTP-β | 343 | Vascular endothelial function |
| PTP-1β | 920 | Insulin signaling modulation |
The compound exerts its inhibitory effects through covalent modification of the essential cysteine residue within the catalytic site of PTPs. The vanadium center in bpV(phen) coordinates with the thiolate group of the conserved cysteine (Cys124 in PTEN), forming a stable transition-state analog. This interaction irreversibly inactivates the phosphatase by blocking substrate access and hydrolysis [4]. Mass spectrometry studies confirm this mechanism shows no reversibility upon dilution, distinguishing bpV(phen) from competitive inhibitors. The reaction is oxygen-sensitive, necessitating light-protected storage and reconstitution immediately before experimental use [2] .
By selectively inhibiting PTEN—a negative regulator of the PI3K pathway—bpV(phen) induces robust accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid second messenger recruits Akt (protein kinase B) and PDK1, leading to Akt phosphorylation and activation. Consequently, downstream effectors like mTOR and GSK-3β are modulated, mimicking insulin-induced metabolic responses. In vivo studies demonstrate glucose-lowering effects at doses as low as 15 µg/kg, confirming its insulin mimetic potency [5] [7]. Unlike insulin, bpV(phen) bypasses receptor binding and acts directly on intracellular signaling nodes, making it invaluable for studying insulin resistance pathologies.
bpV(phen) uniquely activates mitogen-activated protein (MAP) kinases through a MEK-independent mechanism. While insulin typically requires MEK for MAPK activation, bpV(phen) induces ERK1/2 phosphorylation by suppressing tyrosine phosphatases that regulate the Raf-MEK-ERK cascade [7]. This pathway culminates in the abrogation of dexamethasone/glucagon-induced IGFBP-1 mRNA expression—a key insulin-responsive gene. Transcriptomic analyses reveal that bpV(phen) modulates transcription factors like AP-1 and Elk-1, which govern proliferation and metabolic genes, independent of growth factor receptors [3] [7].
bpV(phen) disrupts autophagic flux by inducing ubiquitin-proteasome-mediated degradation of p62/SQSTM1—a scaffold protein critical for autophagosome formation. Concomitantly, it activates histone deacetylase 6 (HDAC6), which deacetylates α-tubulin and impairs cargo trafficking. Studies in neuronal and cancer cells demonstrate that bpV(phen) dissociates the p62-HDAC6 complex via tyrosine phosphatase inhibition, leading to unchecked HDAC6 activity and hyper-deacetylation of microtubules [2] [4]. This dual action stalls autophagy initiation and promotes apoptosis under oxidative stress.
The compound exerts profound effects on cytoskeletal dynamics by reducing α-tubulin acetylation. Acetylated microtubules serve as tracks for autophagosome-lysosome fusion; their deacetylation by HDAC6 (activated upon bpV(phen) treatment) causes mislocalization of fusion machinery proteins like LAMP-2 and LC3-II [4]. Live-cell imaging shows that bpV(phen)-treated cells accumulate immature autophagosomes due to failed lysosomal docking. This disruption is exploitable in cancer research, where bpV(phen) synergizes with DNA-damaging agents to trigger pyroptosis in PTEN-deficient glioblastoma cells [2] [4].
Table 2: Autophagy-Related Effects of bpV(phen)
| Target Process | Effect of bpV(phen) | Functional Outcome |
|---|---|---|
| p62-HDAC6 interaction | Disrupted complex formation | p62 degradation, HDAC6 hyperactivity |
| Microtubule acetylation | Reduced acetyl-α-tubulin levels | Impaired vesicular trafficking |
| Autophagosome maturation | Accumulation of LC3-II+ vesicles | Blocked autophagic flux |
Table 3: Key Chemical Identifiers of bpV(phen) Potassium Hydrate
| Property | Value | Source |
|---|---|---|
| CAS Number | 171202-16-7 | [3] [5] |
| Molecular Formula | C₁₂H₈N₂O₅V · K⁺(H₂O)₃ | [4] |
| Molecular Weight | 404.29 g/mol | [3] |
| Synonyms | PTEN Inhibitor I; PTP Inhibitor VIII; Potassium Bisperoxo(1,10-phenanthroline)oxovanadate | [2] [7] |
| Solubility | 20 mg/mL in water (clear solution) | [1] [2] |
| Storage Conditions | -20°C, protected from light | [1] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0